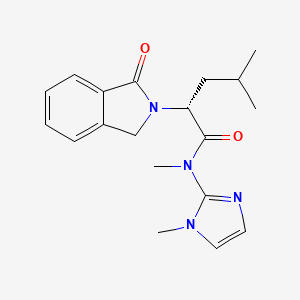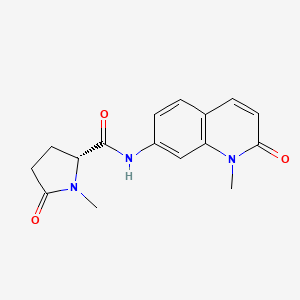![molecular formula C14H24N2O3 B7347453 8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B7347453.png)
8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one, also known as HPPD, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been developed for its potential pharmacological properties, particularly in the field of neuroscience.
作用機序
The mechanism of action of 8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, this compound has been shown to selectively inhibit the reuptake of serotonin, which leads to increased levels of this neurotransmitter in the synaptic cleft. This, in turn, can lead to increased activation of serotonin receptors and the downstream effects that are associated with this signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including the dose, route of administration, and the specific target in the brain. Some of the most commonly reported effects of this compound include increased mood, decreased anxiety, and reduced psychotic symptoms. Additionally, this compound has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using 8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one in lab experiments is its high potency and selectivity for specific targets in the brain. This allows researchers to study the effects of this compound on specific signaling pathways and neurotransmitter systems, which can provide valuable insights into the underlying mechanisms of various neurological disorders. However, one limitation of using this compound in lab experiments is its relatively short half-life, which can make it difficult to maintain a stable concentration over long periods of time.
将来の方向性
There are many potential future directions for the study of 8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one, including the development of new drugs that target specific aspects of its mechanism of action. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and to determine its potential as a therapeutic agent for various neurological disorders. Finally, the use of this compound in combination with other drugs may provide new insights into the complex interactions between neurotransmitter systems in the brain.
合成法
The synthesis of 8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one can be achieved through a multistep process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-methyl-2,8-diazaspiro[4.5]decan-1-one with 2-bromo-3-pentanone in the presence of a base such as potassium carbonate. This results in the formation of a bromo-ketone intermediate, which is then reacted with sodium borohydride to yield the corresponding alcohol. The final step involves the selective oxidation of the alcohol to the desired this compound product.
科学的研究の応用
8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one has been extensively studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to have a high affinity for the serotonin transporter, which is a key target for many antidepressant drugs. Additionally, this compound has been found to have anxiolytic and antipsychotic properties, making it a promising candidate for the development of new drugs in these areas.
特性
IUPAC Name |
8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-3-4-11(17)12(18)16-9-6-14(7-10-16)5-8-15(2)13(14)19/h11,17H,3-10H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBFWVGPNVMEOR-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N1CCC2(CCN(C2=O)C)CC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N1CCC2(CCN(C2=O)C)CC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-3-methyl-N-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-4-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7347370.png)
![2,3-dihydro-1-benzofuran-7-yl-[(2R,4R)-4-methoxy-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7347377.png)
![2-cyclobutyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyrazole-3-carboxamide](/img/structure/B7347380.png)
![[(1R,2R)-2-methoxycyclopropyl]-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7347385.png)
![7-fluoro-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B7347390.png)
![(3S)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]oxolane-3-carboxamide](/img/structure/B7347395.png)
![(2R,3R)-N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7347401.png)

![(2S,5R)-5-(morpholin-4-ylmethyl)-N-[(1-propylpyrrol-3-yl)methyl]oxolane-2-carboxamide](/img/structure/B7347413.png)

![4-[(3aS,6aR)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-5-bromo-1H-pyridin-2-one](/img/structure/B7347440.png)
![(2R,3R)-3-methyl-N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7347447.png)
![N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-4-methoxy-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7347461.png)
![[6-(difluoromethyl)pyrimidin-4-yl]-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methanone](/img/structure/B7347472.png)